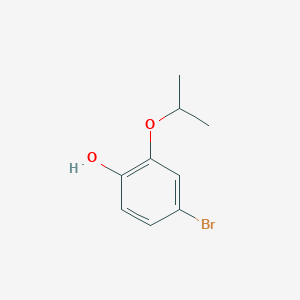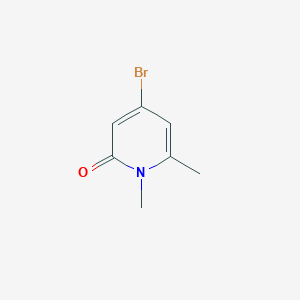![molecular formula C13H21NO4 B1375395 (1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester CAS No. 1181573-36-3](/img/structure/B1375395.png)
(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester
Übersicht
Beschreibung
“(1R,3S,4S)-2- (tert-Butoxycarbonyl)-2-azabicyclo [2.2.1]heptane-3-carboxylic Acid” is a building block in the synthesis of Ledipasvir, a potent, once-daily oral NS5A inhibitor for the treatment of Hepatitis C Virus infection .
Synthesis Analysis
The synthesis of this compound involves an epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters . This process is likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2 R)-epimer to form the bridged lactam intermediates .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m0/s1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.28 . It is a powder with a melting point of 147-152 °C . Its solubility in DMSO is also mentioned .Wissenschaftliche Forschungsanwendungen
Improved Synthesis Techniques
- An enhanced method for synthesizing enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, which is structurally related to the compound of interest, was developed. This method involves a stereoselective synthesis that streamlines the preparation process, making it more efficient and scalable (Tararov et al., 2002).
Application in Enantiopure Synthesis
- The compound has been utilized in the synthesis of enantiopure trans- and cis-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters. These compounds play a crucial role in developing various stereoisomers of carbapenam-3-carboxylic acid methyl esters, which have significant pharmaceutical applications (Avenoza et al., 2003).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis methods have been applied to related compounds, demonstrating a novel approach to synthesizing complex molecular structures efficiently. This technique highlights the potential for rapid, efficient synthesis of related bicyclic compounds (Onogi et al., 2012).
Synthesis of Analogues and Derivatives
- Research has also focused on synthesizing enantiopure analogues of 3-hydroxyproline and derivatives using the bicyclic structure as a precursor. These analogues are important for developing novel pharmacological agents (Avenoza et al., 2002).
Adaptation to Microreactor Technology
- The synthesis process involving similar bicyclic structures has been adapted to microreactor technology. This adaptation demonstrates the potential for safe, efficient, and scalable production of pharmaceutical intermediates (Rumi et al., 2009).
Enantioselective Synthesis and Catalysis
- Enantioselective synthesis methods have been developed for related bicyclic compounds. These methods are crucial for producing compounds with specific stereochemistry, essential for certain pharmaceutical applications (Wirz et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-O-tert-butyl 3-O-methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-9-6-5-8(7-9)10(14)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWOORGVXJGKLE-AEJSXWLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)
![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B1375313.png)





![2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene](/img/structure/B1375326.png)
![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one](/img/structure/B1375327.png)


![3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1375332.png)
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B1375333.png)
![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)